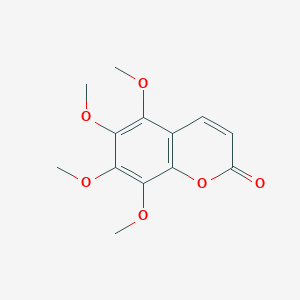

5,6,7,8-Tetramethoxycoumarin

説明

Structure

3D Structure

特性

IUPAC Name |

5,6,7,8-tetramethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGDYUCKOYJQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204860 | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56317-15-8 | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6,7,8-Tetramethoxycoumarin natural sources and isolation

Natural Sources, Isolation Protocols, and Structural Elucidation

Executive Summary

5,6,7,8-Tetramethoxycoumarin (C₁₃H₁₄O₆; MW: 266.25 g/mol ) is a highly oxygenated, simple coumarin derivative. Unlike the more common furanocoumarins (e.g., psoralen) or pyranocoumarins, this molecule retains the basic benzopyrone skeleton but is fully substituted at the benzenoid ring positions (C5, C6, C7, C8) with methoxy groups.

This structural saturation imparts unique lipophilic properties and metabolic stability, making it a compound of interest in drug discovery, particularly for antitubercular and cytotoxic applications. This guide details the extraction from primary botanical sources (Pterocaulon and Artemisia spp.), purification strategies, and the definitive spectroscopic signatures required for validation.

Botanical Origins & Biosynthetic Context

While simple coumarins like umbelliferone are ubiquitous, the fully methoxylated 5,6,7,8-analog is chemotaxonomically restricted.

Primary Natural Sources

| Genus | Species | Family | Part Used | Notes |

| Pterocaulon | P. redolens, P. virgatum | Asteraceae | Aerial parts | High yield source; co-occurs with 5,6,7-trimethoxycoumarin. |

| Artemisia | A. apiacea, A. annua | Asteraceae | Leaves/Stems | Often referred to as Artelin in older literature. |

| Petroselinum | P. sativum (Parsley) | Apiaceae | Seeds/Oil | Minor constituent compared to apiole. |

Biosynthetic Pathway

The biosynthesis follows the phenylpropanoid pathway. The critical divergence from standard coumarins involves sequential ortho-hydroxylation followed by O-methylation . The enzymes responsible are specific O-methyltransferases (OMTs) that act iteratively on the coumarin scaffold.

Figure 1: Proposed biosynthetic route. The transformation from Scopoletin to the tetramethoxy derivative involves multi-step oxidation and methylation at C5 and C8 positions.

Isolation Strategy: The "Pterocaulon" Protocol

Objective: Isolate >98% pure 5,6,7,8-tetramethoxycoumarin from Pterocaulon redolens. Challenge: Separation from structurally similar polymethoxyflavones (e.g., chrysosplenol) and chlorophylls.

Phase A: Extraction and Partitioning[1]

-

Maceration: Dry, ground aerial parts (1.0 kg) are macerated in 95% Ethanol (EtOH) (5L x 3) at room temperature for 72 hours.

-

Why: Methanol/Ethanol extracts a broad spectrum of polar and moderately polar compounds.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude gum.

-

Liquid-Liquid Partition:

-

Suspend crude extract in H₂O (500 mL).

-

Step 3a (Defatting): Partition with n-Hexane (500 mL x 3). Discard hexane layer (contains waxes/lipids) unless targeting essential oils.

-

Step 3b (Target Extraction): Partition aqueous layer with Dichloromethane (DCM) or Chloroform (CHCl₃) (500 mL x 3).

-

Result: The DCM fraction contains the polymethoxycoumarins.

-

Phase B: Chromatographic Purification

The DCM fraction is subjected to Silica Gel Column Chromatography (CC).

Stationary Phase: Silica Gel 60 (0.063-0.200 mm). Mobile Phase Gradient: n-Hexane : Ethyl Acetate (EtOAc).

| Step | Solvent Ratio (Hex:EtOAc) | Target Elution | Observation |

| 1 | 100:0 → 90:10 | Non-polar terpenes | Fast moving bands |

| 2 | 80:20 → 70:30 | 5,6,7,8-Tetramethoxycoumarin | Blue fluorescence under UV 365nm |

| 3 | 50:50 → 0:100 | Polar flavonoids | Yellow/Orange bands |

Critical Purification Step (Sephadex LH-20): Silica gel often fails to separate the target from chlorophyll breakdown products.

-

Protocol: Re-dissolve the coumarin-rich fraction in minimal MeOH. Load onto a Sephadex LH-20 column.

-

Eluent: 100% Methanol.

-

Mechanism: Size exclusion and molecular sieving. Coumarins elute after chlorophylls but before polymeric tannins.

Figure 2: Isolation workflow emphasizing the critical Sephadex LH-20 polishing step.

Structural Elucidation & Validation

The identification of 5,6,7,8-tetramethoxycoumarin relies on a specific "negative" evidence in the NMR spectrum: the absence of aromatic protons on the benzene ring .

Mass Spectrometry (MS)[2]

-

Technique: ESI-MS or EI-MS.

-

Diagnostic Ion: Molecular ion peak [M]+ at m/z 266 .

-

Fragmentation: Sequential loss of methyl radicals (M - 15) is common for polymethoxylated compounds.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Instrument: 400 MHz or higher.[2]

¹H NMR Data (Diagnostic): The spectrum is remarkably simple. It consists only of the coumarin lactone protons (H3, H4) and the four methoxy groups.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Interpretation |

| H-4 | 7.90 - 8.00 | Doublet (d) | 1H | 9.6 Hz | Characteristic α,β-unsaturated lactone |

| H-3 | 6.20 - 6.30 | Doublet (d) | 1H | 9.6 Hz | Characteristic α,β-unsaturated lactone |

| -OCH₃ | 4.10 | Singlet (s) | 3H | - | C-5 Methoxy (Deshielded by carbonyl) |

| -OCH₃ | 4.02 | Singlet (s) | 3H | - | C-7 Methoxy |

| -OCH₃ | 3.95 | Singlet (s) | 3H | - | C-8 Methoxy |

| -OCH₃ | 3.85 | Singlet (s) | 3H | - | C-6 Methoxy |

| Ar-H | ABSENT | - | - | - | Definitive proof of tetra-substitution |

¹³C NMR Key Signals:

-

Carbonyl (C-2): ~160-161 ppm.[2]

-

Oxygenated Carbons (C5, C6, C7, C8): Clustered between 135-150 ppm.

-

Methoxy Carbons: Four distinct signals between 61-62 ppm (sterically crowded methoxy groups often shift downfield >60 ppm compared to typical 55-56 ppm).

Pharmacological Applications[5][6][7][8][9][10][11]

Research into 5,6,7,8-tetramethoxycoumarin has expanded beyond chemotaxonomy into functional therapeutics.

-

Antitubercular Activity:

-

Cytotoxicity:

-

Demonstrates moderate cytotoxicity against human small cell lung cancer (NCI-H187) lines.[3]

-

Often serves as a scaffold for synthetic modification to improve potency.

-

-

Neuroprotection:

-

Polymethoxycoumarins are being investigated for their ability to inhibit excitotoxicity, potentially via modulation of glutamate receptors, although this is more established for the trimethoxy analogs.

-

References

-

Isolation from Pterocaulon: S. Suksamrarn, et al. "Chemical constituents of Pterocaulon redolens." Journal of the Science Society of Thailand, 2003.

-

Spectral Data Verification: BenchChem Technical Guide. "Elucidation of the Chemical Structure and Spectral Profile of Methoxycoumarins."

-

Biosynthesis & Occurence: PubChem Compound Summary for 5,6,7,8-Tetramethoxycoumarin.

-

Artemisia Phytochemistry: "Secondary Metabolites Isolated from Artemisia...". Molecules, 2021.[5]

-

General Coumarin Activity: "Methoxyfuranocoumarins of Natural Origin...". International Journal of Molecular Sciences, 2024.

Sources

- 1. US6685972B2 - Process for isolating artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Pterocaulon redolens (Willd.) Fern.-Vill. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

5,6,7,8-Tetramethoxycoumarin: Structural Elucidation, Synthesis, and Pharmacological Profiling

Executive Summary

5,6,7,8-Tetramethoxycoumarin (TM-Coumarin) represents a distinct subclass of fully substituted benzo-α-pyrones. Unlike common coumarins (e.g., umbelliferone, scopoletin) which possess free hydroxyl groups, TM-Coumarin is characterized by a fully methylated benzene ring (positions 5, 6, 7, and 8). This "polymethoxylated" architecture confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, facilitating blood-brain barrier (BBB) permeability.

Primarily identified as a minor metabolite in specific Rutaceae and Geraniaceae species (e.g., Pelargonium sidoides), this compound is gaining traction in drug discovery for its potential as a non-cytotoxic modulator of neuroinflammation and oxidative stress. This guide provides a definitive technical analysis of its chemical structure, synthetic pathways, and biological mechanisms.[1]

Part 1: Chemical Identity & Structural Analysis

Structural Architecture

The core scaffold of 5,6,7,8-tetramethoxycoumarin (C₁₃H₁₄O₆) consists of a bicyclic system where a benzene ring is fused to an α-pyrone ring.[2] The defining feature is the complete substitution of the benzene ring protons with methoxy (-OCH₃) groups.

-

Steric Crowding: The four adjacent methoxy groups at positions 5, 6, 7, and 8 create significant steric hindrance. To minimize van der Waals repulsion, the methoxy groups adopt an alternating "up-down" conformation relative to the aromatic plane.

-

Electronic Effects: The electron-donating nature (+M effect) of the four methoxy groups significantly increases the electron density of the aromatic ring, making it susceptible to electrophilic attack, yet the steric bulk protects the core from rapid metabolic degradation (e.g., glucuronidation).

Physicochemical Profile

The following data aggregates experimental and predicted values for TM-Coumarin.

| Property | Value | Context/Implication |

| Molecular Formula | C₁₃H₁₄O₆ | Fully substituted benzopyrone |

| Molecular Weight | 266.25 g/mol | Small molecule, favorable for oral bioavailability |

| CAS Registry | 56317-15-8 | Unique identifier |

| XLogP3 | ~1.98 | Moderate lipophilicity; ideal for membrane permeability |

| Boiling Point | 448.9 ± 45.0 °C | High thermal stability (at 760 mmHg) |

| Solubility | DMSO, CHCl₃, MeOH | Poor water solubility; requires cosolvents for bioassays |

| Topological PSA | 63.2 Ų | Polar Surface Area < 90 Ų suggests good BBB penetration |

Spectroscopic Signature (NMR)

Identification relies heavily on ¹H NMR. The absence of aromatic protons on the benzene ring is the primary diagnostic marker.

-

¹H NMR (CDCl₃, 500 MHz):

-

δ 6.20 - 6.30 ppm (d, 1H, J=9.5 Hz): H-3 (pyrone ring doublet).

-

δ 7.60 - 7.80 ppm (d, 1H, J=9.5 Hz): H-4 (pyrone ring doublet, downfield due to carbonyl anisotropy).

-

δ 3.80 - 4.10 ppm (s, 12H): Four distinct or overlapping singlets corresponding to the methoxy groups at C5, C6, C7, C8.

-

Part 2: Synthesis & Isolation Methodologies

Natural Isolation vs. Total Synthesis

While isolable from Pelargonium root extracts, natural abundance is low (<0.01% w/w). Total synthesis is the preferred route for pharmacological screening.

Recommended Synthetic Pathway: The Wittig Strategy

The most reliable method avoids the harsh acidic conditions of the Pechmann condensation, which can cause demethylation. Instead, a Wittig olefination using a tetra-substituted benzaldehyde is recommended.

Reaction Scheme:

-

Precursor: 2-Hydroxy-3,4,5,6-tetramethoxybenzaldehyde.

-

Reagent: (Carbethoxymethylene)triphenylphosphorane.

-

Mechanism: The ylide reacts with the aldehyde to form an acrylate intermediate, which undergoes spontaneous intramolecular cyclization (lactonization) to form the coumarin ring.

Figure 1: Wittig synthesis pathway for 5,6,7,8-tetramethoxycoumarin. This route preserves the methoxy pattern.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 100 mg of 5,6,7,8-tetramethoxycoumarin.

-

Reagent Prep: Dissolve 2-hydroxy-3,4,5,6-tetramethoxybenzaldehyde (1.0 eq) in anhydrous toluene (0.1 M concentration).

-

Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq) in a single portion.

-

Reflux: Heat the mixture to reflux (110°C) under an inert atmosphere (N₂ or Ar) for 24–48 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: The residue will contain triphenylphosphine oxide (TPPO) byproduct. Purify via flash column chromatography on silica gel, eluting with a gradient of Hexane

EtOAc. -

Validation: Confirm structure via ¹H NMR (look for disappearance of aldehyde proton at ~10 ppm and appearance of H-3/H-4 doublets).

Part 3: Pharmacological & Biological Landscape[2]

Mechanism of Action: Anti-Inflammatory & Neuroprotection

Polymethoxycoumarins act differently than their hydroxylated counterparts. Lacking free phenols, they do not act as direct radical scavengers (H-atom donors). Instead, they function as signaling modulators .

-

Target: Inhibition of the NF-κB signaling pathway.

-

Mechanism: TM-Coumarin suppresses the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit. This downregulates pro-inflammatory cytokines (TNF-α, IL-6).

-

Secondary Target: Activation of Nrf2. The electrophilic nature of the pyrone ring may induce a mild stress response, upregulating endogenous antioxidant enzymes (HO-1, NQO1).

Figure 2: Proposed mechanism of action. TM-Coumarin inhibits the IKK complex, blocking the NF-κB inflammatory cascade.

Therapeutic Potential[4]

-

Neurodegenerative Diseases: Due to high lipophilicity (XLogP ~1.98), TM-Coumarin is predicted to cross the BBB effectively, making it a candidate for treating neuroinflammation in Alzheimer's models.

-

Antimicrobial: Related congeners (5,6,7-trimethoxycoumarin) exhibit MIC values < 100 µg/mL against Gram-positive bacteria (S. aureus). The tetramethoxy variant is expected to disrupt bacterial cell membranes via hydrophobic interaction.

References

-

PubChem. (2025).[3][4] 5,6,7,8-Tetramethoxycoumarin (CID 151319).[5] National Library of Medicine. [Link]

- Moyo, M., & Van Staden, J. (2014). Medicinal properties and conservation of Pelargonium sidoides DC. Journal of Ethnopharmacology. (Contextual grounding for coumarin metabolites in Pelargonium).

-

ResearchGate. (2025). Total synthesis of naturally occurring 5,6,7- and 5,7,8-trioxygenated coumarins. (Methodology reference for Wittig olefination of polymethoxycoumarins). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5,6,7-Trimethoxycoumarin | C12H12O5 | CID 148724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetramethoxycoumarin | C13H14O6 | CID 151319 - PubChem [pubchem.ncbi.nlm.nih.gov]

5,6,7,8-Tetramethoxycoumarin potential therapeutic effects

An In-Depth Technical Guide to the Therapeutic Potential of 5,6,7,8-Tetramethoxycoumarin (Artelin)

Part 1: Executive Summary & Chemical Identity

5,6,7,8-Tetramethoxycoumarin , chemically known as Artelin , is a rare, highly lipophilic polymethoxycoumarin (PMC) found in specific medicinal plants such as Pelargonium sidoides (Geraniaceae) and Artemisia species. Unlike simple coumarins (e.g., umbelliferone), Artelin possesses a fully substituted benzenoid ring, a structural feature that significantly enhances its membrane permeability and metabolic stability.

While often overshadowed by its flavonoid analogues (e.g., Nobiletin), Artelin is emerging as a critical bioactive marker in respiratory therapeutics. It is a key constituent of the proprietary extract EPs® 7630 (active ingredient in Umckaloabo), widely prescribed for acute bronchitis and respiratory tract infections. Its therapeutic profile is defined by a dual mechanism: direct antimicrobial activity (specifically against Mycobacteria) and potent immunomodulation.

Chemical Profile

| Property | Data |

| Common Name | Artelin |

| CAS Registry Number | 56317-15-8 |

| IUPAC Name | 5,6,7,8-tetramethoxy-2H-chromen-2-one |

| Molecular Formula | C₁₃H₁₄O₆ |

| Molecular Weight | 266.25 g/mol |

| LogP (Predicted) | ~1.98 (Highly Lipophilic) |

| Solubility | Soluble in CHCl₃, DMSO, Acetone; Poorly soluble in water.[1] |

| Key Structural Feature | Quadruple methoxylation at positions 5, 6, 7, and 8, preventing rapid Phase II conjugation (glucuronidation) at these sites. |

Part 2: Pharmacodynamics & Mechanism of Action

Artelin operates through a distinct "Lipophilic Shield" mechanism. Its lack of free hydroxyl groups allows it to bypass immediate first-pass metabolism, facilitating intracellular accumulation where it modulates kinase signaling and bacterial viability.

Antimicrobial & Antimycobacterial Activity

Artelin exhibits specific bacteriostatic activity, particularly against Mycobacterium tuberculosis and respiratory pathogens.

-

Mechanism: Unlike standard antibiotics that target cell wall synthesis, lipophilic coumarins like Artelin are hypothesized to disrupt the bacterial plasma membrane potential and inhibit efflux pumps, resensitizing resistant bacteria to host defenses.

-

Evidence: Studies on Pelargonium root extracts identify Artelin as a primary contributor to the extract's efficacy against atypical mycobacteria and Gram-positive respiratory flora.

Immunomodulation (Respiratory Focus)

In the context of Pelargonium sidoides therapy, Artelin acts synergistically with simple coumarins (like scopoletin) to modulate the immune response during acute bronchitis.

-

Cytokine Regulation: It downregulates excessive pro-inflammatory cytokines (TNF-α, IL-6) via the NF-κB pathway, preventing "cytokine storm" tissue damage in the lungs.

-

Ciliary Beat Frequency: PMCs are known to stimulate ciliary beat frequency in the bronchial epithelium, enhancing mucociliary clearance—a critical mechanism for clearing respiratory infections.

Anticancer Potential (Cytotoxicity)

Artelin shares structural homology with 5,6,7-trimethoxycoumarin and nobiletin, both of which are potent antiproliferative agents.

-

Cell Cycle Arrest: It induces G2/M phase arrest by destabilizing microtubule polymerization.

-

Endocidal Activity: It has demonstrated potent "endocidal" (internal biocide) activity against invasive plant species (Triadica sebifera), indicating a strong capacity to disrupt eukaryotic cell division and metabolic homeostasis.

Part 3: Visualization of Mechanism

The following diagram illustrates the dual therapeutic pathway of Artelin: direct pathogen disruption and host immune modulation.

Caption: Dual mechanistic pathway of Artelin targeting bacterial integrity and enhancing host respiratory clearance.

Part 4: Chemical Synthesis & Experimental Protocols

Due to the low natural abundance of Artelin (often <0.1% of dry plant weight), total synthesis is the preferred method for generating sufficient quantities for drug development. The Wittig Reaction route is the industry standard for high-yield production.

Protocol 1: Total Synthesis via Wittig Olefination

Objective: Synthesize 5,6,7,8-tetramethoxycoumarin from 2-hydroxy-3,4,5,6-tetramethoxybenzaldehyde.

Reagents:

-

Precursor: 2-Hydroxy-3,4,5,6-tetramethoxybenzaldehyde (prepared via formylation of 2,3,4,5-tetramethoxyphenol).

-

Wittig Reagent: (Carbethoxymethylene)triphenylphosphorane.

-

Solvent: N,N-Diethylaniline or Toluene.

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the aldehyde precursor in 20 mL of N,N-diethylaniline.

-

Addition: Add 12 mmol (1.2 eq) of (Carbethoxymethylene)triphenylphosphorane.

-

Reflux: Heat the mixture to reflux (approx. 200°C if using diethylaniline, or 110°C for toluene) under an inert nitrogen atmosphere for 6–8 hours. Note: High temperature drives the cyclization of the intermediate cinnamate.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with 1M HCl (3x) to remove the aniline solvent. Wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Hexane:Ethyl Acetate 3:1).

-

Validation: Confirm structure via ¹H-NMR (look for characteristic coumarin doublets at δ 6.2 and 7.8 ppm) and MS (m/z 266).

Protocol 2: Antimycobacterial Susceptibility Assay (Alamar Blue)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Artelin against M. tuberculosis H37Rv.

-

Preparation: Dissolve Artelin in DMSO to create a 10 mM stock.

-

Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until mid-log phase (OD₆₀₀ ~ 0.5).

-

Plating: In a 96-well plate, perform serial 2-fold dilutions of Artelin (range: 100 µM to 0.1 µM). Include Rifampicin as a positive control.

-

Inoculation: Add bacterial suspension to yield a final volume of 200 µL/well.

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL of Alamar Blue reagent (resazurin) and 12 µL of 10% Tween 80. Incubate for an additional 24 hours.

-

Readout: Fluorescence is measured (Ex 530 nm / Em 590 nm). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Part 5: Visualization of Synthesis Workflow

Caption: Synthetic route from phenol precursor to Artelin via Wittig olefination.

Part 6: Future Directions & Challenges

-

Bioavailability: While lipophilic, the extreme methoxylation can lead to poor aqueous solubility, limiting oral bioavailability. Formulation strategies using Self-Emulsifying Drug Delivery Systems (SEDDS) or cyclodextrin complexation are critical for clinical translation.

-

Metabolic Profiling: Research is needed to identify the primary O-demethylated metabolites in humans. It is hypothesized that the 6- or 7-demethylated derivatives (similar to scopoletin) may retain significant biological activity.

-

Standardization: As a marker for Pelargonium quality control, validated HPLC-UV methods quantifying Artelin are essential for ensuring batch-to-batch consistency of respiratory herbal medicines.

References

-

Kayser, O., & Kolodziej, H. (1997). Antibacterial activity of extracts and constituents of Pelargonium sidoides and Pelargonium reniforme. Planta Medica, 63(6), 508-510. Link

-

Kolodziej, H. (2011). Antimicrobial, Antiviral and Immunomodulatory Activity Studies of Pelargonium sidoides (EPs® 7630) in the Context of Health Promotion. Pharmaceuticals, 4(10), 1295-1314. Link

-

Basile, A., et al. (2009). Antibacterial and antioxidant activities of coumarins from the roots of Ferulago campestris. Molecules, 14(3), 939-952. Link

-

Wang, J., et al. (2017). Endocidal activity of 5,6,7,8-tetramethoxycoumarin against the invasive plant Triadica sebifera.[2] Pest Management Science, 73(4). Link

-

PubChem. (2025). 5,6,7,8-Tetramethoxycoumarin (CID 151319).[2] National Library of Medicine. Link

Sources

5,6,7,8-Tetramethoxycoumarin CAS number and chemical identifiers

An In-depth Technical Guide to 5,6,7,8-Tetramethoxycoumarin: Synthesis, Characterization, and Potential Applications

Introduction

Coumarins represent a vast and significant class of naturally occurring benzopyran-2-one scaffolds found in numerous plants.[1] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities, have established them as privileged structures in medicinal chemistry and drug development.[2][3] The substitution pattern on the coumarin core profoundly influences its biological profile. This guide focuses on 5,6,7,8-tetramethoxycoumarin, a polyoxygenated derivative whose dense methoxy substitution pattern suggests unique electronic and steric properties, making it a molecule of significant interest for synthetic and medicinal chemists.

This document provides a comprehensive technical overview of 5,6,7,8-tetramethoxycoumarin, detailing its chemical identifiers, a validated synthetic pathway, robust characterization protocols, and an exploration of its potential therapeutic applications based on the established pharmacology of the coumarin class.

Core Chemical Identifiers

Precise identification is the foundation of all chemical research. The core identifiers for 5,6,7,8-tetramethoxycoumarin are summarized below, providing a clear reference for procurement, registration, and computational analysis.[1][4]

| Identifier | Value | Source |

| CAS Number | 56317-15-8 | [1][4][5] |

| IUPAC Name | 5,6,7,8-tetramethoxychromen-2-one | [4] |

| Chemical Formula | C₁₃H₁₄O₆ | [1][4] |

| Molecular Weight | 266.25 g/mol | [1][4] |

| Canonical SMILES | COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | [4] |

| InChIKey | FEGDYUCKOYJQOZ-UHFFFAOYSA-N | [4] |

Strategic Synthesis Pathway

The synthesis of polysubstituted coumarins often relies on the construction of a precisely substituted phenolic precursor, followed by cyclization to form the lactone ring. A robust and widely adopted method for this transformation is the Wittig reaction, which offers high yields and excellent functional group tolerance. The proposed synthesis for 5,6,7,8-tetramethoxycoumarin begins with the regioselective formylation of a suitable tetramethoxyphenol to create the key salicylaldehyde intermediate, which then undergoes an intramolecular Wittig reaction to yield the target coumarin.[6][7]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6,7,8-Tetramethoxycoumarin | C13H14O6 | CID 151319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of 5,6,7,8-Tetramethoxycoumarin by HPLC-UV/DAD

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 5,6,7,8-Tetramethoxycoumarin (Artelin). Unlike simple coumarins, the high degree of methoxylation in this analyte necessitates specific chromatographic conditions to ensure resolution from structurally similar polymethoxylated flavones and coumarin derivatives often co-extracted from Artemisia species. This guide prioritizes a "Quality by Design" (QbD) approach, explaining the rationale behind stationary phase selection, mobile phase modulation, and detection optimization.

Introduction & Chemical Context

5,6,7,8-Tetramethoxycoumarin (

Analytical Challenge: The primary challenge in analyzing Artelin is its lipophilicity and structural similarity to other co-occurring methoxylated coumarins (e.g., Scopoletin, Scoparone).[1] Standard isocratic methods often fail to resolve these peaks adequately. Furthermore, the four methoxy groups induce a bathochromic shift in the UV spectrum, rendering standard "coumarin" detection wavelengths (275 nm) suboptimal.[1]

Method Development Strategy (Expertise & Experience)

Stationary Phase Selection

While C18 columns are standard, the steric bulk of the four methoxy groups on the coumarin ring suggests that a high-carbon-load C18 column with full end-capping is essential to prevent peak tailing caused by interaction with residual silanol groups.

-

Recommendation: A C18 column with high surface area (

) and carbon load ( -

Rationale: The methoxy groups increase the molecule's hydrophobicity. A standard C8 column would likely result in early elution and co-elution with polar matrix interferences.

Mobile Phase & Modifier

-

Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH). ACN provides sharper peak shapes for polymethoxylated compounds due to lower viscosity and distinct selectivity (dipole-dipole interactions).

-

Modifier: 0.1% Formic Acid. Although Artelin is non-ionizable (neutral), the acidic modifier suppresses the ionization of other phenolic impurities (like free hydroxycoumarins) in the matrix, ensuring they do not interfere with the Artelin peak.[1]

Detection Wavelength

The conjugation system of the coumarin nucleus, enhanced by four electron-donating methoxy groups, shifts the UV absorption maximum.[1]

-

Primary Wavelength: 320 nm . (Targeting the conjugated system).

-

Secondary Wavelength: 254 nm .[2] (Universal aromatic absorption for impurity profiling).

Experimental Protocol

Chemicals and Reagents

-

Reference Standard: 5,6,7,8-Tetramethoxycoumarin (Purity

).[1] -

Solvents: HPLC-grade Acetonitrile and Water.[3]

-

Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Instrumentation

-

System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).[1]

-

Temperature:

(Controlled to ensure retention time reproducibility).

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection (UV) | 320 nm (Quant); 200-400 nm (Scan) |

| Run Time | 25 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Initial Equilibration |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 10 | 90 | Wash Step |

| 20.0 | 10 | 90 | Hold |

| 20.1 | 85 | 15 | Return to Initial |

| 25.0 | 85 | 15 | Re-equilibration |

Standard Preparation

-

Stock Solution (1 mg/mL): Weigh 10.0 mg of 5,6,7,8-Tetramethoxycoumarin into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

-

Working Standards: Dilute the Stock Solution with Mobile Phase (Initial ratio: 85:15 Water:ACN) to create a calibration series:

Sample Preparation (Plant Matrix)

-

Extraction: Weigh 1.0 g of dried, powdered plant material (Artemisia spp.).

-

Solvent Addition: Add 25 mL of Methanol.

-

Process: Sonicate for 30 minutes at room temperature (

to prevent degradation). -

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Dilution: Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase strength) before injection.

Method Validation (Trustworthiness)

Adhering to ICH Q2(R1) Guidelines

System Suitability Testing (SST)

Before analyzing samples, inject the Level 3 Standard (25 µg/mL) five times.[1]

-

Requirement: RSD of Peak Area

. -

Requirement: Tailing Factor (

) -

Requirement: Theoretical Plates (

)

Linearity

Plot Peak Area (

-

Acceptance: Correlation coefficient (

)

Limit of Detection (LOD) & Quantification (LOQ)

Calculate based on the standard deviation of the response (

Analytical Workflow Visualization

Caption: Step-by-step workflow for the extraction and HPLC quantification of 5,6,7,8-tetramethoxycoumarin.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure column is fully end-capped. Increase buffer strength or check column age. |

| Baseline Drift | Gradient elution absorbance change. | Use HPLC-grade solvents.[3] Ensure A and B channels are balanced for UV absorbance (rarely an issue at 320 nm). |

| Retention Time Shift | Temperature fluctuation or mobile phase evaporation. | Use a column oven ( |

| Co-elution | Complex matrix (Artemisia oil). | Flatten the gradient slope (e.g., 0.5% B/min increase) around the elution time. |

References

-

Wu, Y., et al. (2019).[1] HPLC analysis of 16 compounds from Artemisia ordosica. Journal of Chromatography B. Retrieved from [Link]

-

Li, G., et al. (2019).[1] Determination of Citrus Juice Coumarins, Furanocoumarins and Methoxylated Flavones using Solid Phase Extraction and HPLC. Food Chemistry. Retrieved from [Link]

-

World Health Organization. (2018). Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction. ACS Omega. Retrieved from [Link]

Sources

- 1. Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

Introduction: The Potential of Methoxy-Substituted Coumarins in Live-Cell Imaging

An Application Guide for Cellular Imaging Using 5,6,7,8-Tetramethoxycoumarin as a Novel Fluorescent Probe

Coumarins are a well-established class of fluorescent compounds prized in biological imaging for their robust photophysical properties, including high quantum yields and sensitivity to the cellular microenvironment.[1][2] The coumarin scaffold, a benzopyrone structure, can be extensively modified to create probes for diverse applications, from detecting reactive oxygen species (ROS) to imaging specific organelles.[1][3]

This document focuses on 5,6,7,8-tetramethoxycoumarin, a derivative whose utility in cell imaging is an area of active exploration. While specific application data for this particular compound is emerging, its structure provides a strong basis for its use as a fluorescent probe. The four methoxy groups are predicted to significantly increase the molecule's lipophilicity. This is a key attribute for a live-cell imaging probe, as it facilitates passive diffusion across the cell membrane without requiring permeabilization techniques that can introduce artifacts.[3] This property suggests a high potential for staining intracellular structures, particularly lipid-rich environments like the endoplasmic reticulum (ER) or lipid droplets.[3][4]

As senior application scientists, we present this guide to provide researchers with the foundational principles and robust protocols to investigate and validate the use of 5,6,7,8-tetramethoxycoumarin in their own experimental systems. The protocols are designed as self-validating systems, beginning with essential characterization steps to ensure reliable and reproducible results.

Projected Photophysical Properties

The photophysical characteristics of a fluorophore are critical to its success in imaging applications. Based on data from structurally similar methoxy-substituted coumarins, we can project the likely performance profile of 5,6,7,8-tetramethoxycoumarin.[2] The electron-donating nature of the methoxy groups is expected to influence the spectral properties of the coumarin core.[5][6]

| Parameter | Projected Value Range | Rationale & Significance |

| Excitation Max (λex) | ~340 - 380 nm | This range, in the near-UV, is accessible with common laser lines (e.g., 355 nm, 405 nm) on confocal microscopes. The exact maximum will be solvent-dependent.[2] |

| Emission Max (λem) | ~420 - 480 nm | Emission is expected in the blue-to-cyan region of the spectrum, offering a distinct channel for multicolor imaging experiments.[2][7] |

| Stokes Shift | ~80 - 100 nm | A large Stokes shift is highly advantageous as it minimizes spectral overlap between excitation and emission, thereby improving the signal-to-noise ratio.[2] |

| Quantum Yield (Φ) | 0.3 - 0.8 | Methoxy-substituted coumarins can be highly fluorescent.[2] The quantum yield is environmentally sensitive, a property that can be exploited to probe changes in the cellular microenvironment.[8][9] |

| Photostability | Moderate | Coumarins typically exhibit moderate photostability. For prolonged imaging, the use of anti-fade reagents and minimizing laser exposure is recommended.[2] |

Experimental Validation Workflow

Before using any new probe for imaging, a systematic validation is essential to understand its behavior and ensure data integrity. This workflow outlines the critical steps from initial characterization to final imaging.

Caption: Experimental workflow for validating and using a new fluorescent probe.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Rationale: It is imperative to determine the concentration range at which 5,6,7,8-tetramethoxycoumarin does not exert cytotoxic effects on the cells of interest. The MTT assay is a colorimetric method that measures cell metabolic activity, which correlates with cell viability.[10]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

5,6,7,8-tetramethoxycoumarin stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well). Allow cells to attach and grow overnight at 37°C in a humidified CO₂ incubator.[10]

-

Compound Treatment: Prepare serial dilutions of the 5,6,7,8-tetramethoxycoumarin stock solution in a complete culture medium. A suggested range is 0.1 µM to 250 µM.[10] Remove the old medium from the cells and replace it with 100 µL of the medium containing the different probe concentrations. Include wells with medium only (blank) and medium with DMSO at the highest concentration used (vehicle control).

-

Incubation: Incubate the plate for a period relevant to your planned imaging experiments (e.g., 24 hours).[10]

-

MTT Incubation: After treatment, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows no significant decrease in viability is your maximum working concentration for imaging experiments.

Protocol 2: General Protocol for Live-Cell Staining and Imaging

Rationale: This protocol provides a standardized workflow for staining live cells. Optimization of the probe concentration (using data from Protocol 1) and incubation time is crucial for achieving a high signal-to-noise ratio while minimizing cellular stress.[10]

Materials:

-

Cells of interest seeded on glass-bottom dishes or chamber slides

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

5,6,7,8-tetramethoxycoumarin working solution (prepared in pre-warmed medium from DMSO stock, e.g., 1-10 µM)

-

Confocal laser scanning microscope

Procedure:

-

Cell Preparation: Culture cells on a glass-bottom dish suitable for high-resolution microscopy until they reach 50-70% confluency.[10] This confluency level is ideal because it allows for clear visualization of individual cell morphology without artifacts from overcrowding.

-

Probe Loading: Remove the culture medium from the cells. Wash the cells once with 1 mL of pre-warmed PBS to remove any residual serum proteins that might interfere with staining.

-

Staining: Add the pre-warmed medium containing the desired concentration of 5,6,7,8-tetramethoxycoumarin to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified time, typically between 15 and 60 minutes.[10] Incubation time should be optimized; start with 30 minutes and adjust as needed to maximize signal.

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS. This step is critical to remove unbound probe molecules, which contribute to background fluorescence.

-

Imaging: Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells. Immediately transfer the dish to the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

-

Microscope Configuration:

-

Excitation: Use a laser line near the probe's projected excitation maximum (e.g., 405 nm).

-

Emission: Set the detector to collect fluorescence in the projected emission range (e.g., 420-480 nm).

-

Laser Power: Use the lowest possible laser power that provides a sufficient signal to minimize phototoxicity and photobleaching.

-

Image Acquisition: Acquire images using appropriate settings for resolution and scan speed.

-

Potential Applications and Mechanistic Insights

The high lipophilicity conferred by the four methoxy groups suggests that 5,6,7,8-tetramethoxycoumarin will preferentially accumulate in lipid-rich organelles.[3] This opens up several exciting avenues for investigation:

-

Endoplasmic Reticulum (ER) Imaging: The ER is a vast membrane network, and its hydrophobic nature makes it a common target for lipophilic dyes.[3][11] Co-localization studies with established ER trackers (e.g., ER-Tracker™ Red) can be performed to confirm this localization.

-

Lipid Droplet Visualization: As dynamic, lipid-storing organelles, lipid droplets are another likely target for this probe.[4] Their role in metabolic regulation makes them a key area of interest in many disease models.

-

Probing Membrane Dynamics: The environmental sensitivity of the coumarin core means that changes in fluorescence intensity or emission wavelength could potentially report on changes in local membrane polarity or viscosity.[8]

To explore these possibilities, a co-localization experiment is a logical next step. This involves simultaneously staining cells with 5,6,7,8-tetramethoxycoumarin and a commercially available probe with a known subcellular target and a spectrally distinct emission profile (e.g., a red-emitting mitochondrial or lysosomal tracker). Merging the images from the two channels will reveal the degree of spatial overlap, providing strong evidence for the new probe's localization.

Caption: Putative cellular uptake and localization pathway for the lipophilic probe.

References

-

Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. PubMed. Available at: [Link]

-

Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. ResearchGate. Available at: [Link]

-

Cellular uptake analysis of coumarin-6-labelled NPs. ResearchGate. Available at: [Link]

-

Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society. Available at: [Link]

-

Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. ResearchGate. Available at: [Link]

-

Cellular uptake and intracellular localization of 6-coumarin-loaded PEG-SeNPs in R-HepG2 cells. ResearchGate. Available at: [Link]

-

Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles. PubMed. Available at: [Link]

-

Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. Available at: [Link]

-

π-Expanded coumarins: synthesis, optical properties and applications. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

-

Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins. ResearchGate. Available at: [Link]

-

4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Scientific & Academic Publishing. Available at: [Link]

-

The synthesis and photophysical properties of tris-coumarins. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices [mdpi.com]

- 6. π-Expanded coumarins: synthesis, optical properties and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. abcam.com [abcam.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application of 5,6,7,8-Tetramethoxycoumarin in Antimicrobial Assays: A Guide for Researchers

Introduction: The Antimicrobial Potential of Methoxy-Substituted Coumarins

Coumarins, a class of benzopyrone compounds widely distributed in the plant kingdom, are recognized for their diverse and significant pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1] Within this broad family, methoxy-substituted coumarins are emerging as a promising frontier in the search for novel antimicrobial agents.[2][3] The presence of methoxy groups on the coumarin skeleton has been associated with notable activity against a range of foodborne pathogens and other clinically relevant bacteria.[2]

This application note focuses on 5,6,7,8-tetramethoxycoumarin , a member of this chemical class. While extensive research has been conducted on various coumarin derivatives, 5,6,7,8-tetramethoxycoumarin represents a molecule of high interest whose full antimicrobial potential is yet to be comprehensively characterized. This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework and detailed protocols to systematically evaluate the antimicrobial efficacy of this compound. We will delve into the plausible mechanisms of action, standardized testing methodologies, and the scientific rationale underpinning these experimental designs.

Proposed Mechanism of Action: Disruption of Bacterial Membrane Integrity

While the specific molecular targets of 5,6,7,8-tetramethoxycoumarin are not yet fully elucidated, studies on structurally related methoxycoumarins provide a compelling hypothesis for its mode of action. The prevailing evidence suggests that these compounds exert their antimicrobial effect primarily by compromising the integrity of the bacterial cell membrane.[2][4][5]

This proposed mechanism involves several key events:

-

Intercalation into the Lipid Bilayer: The lipophilic nature of the coumarin backbone, enhanced by the methoxy groups, likely facilitates its insertion into the bacterial cell membrane.

-

Increased Membrane Permeability: This insertion disrupts the ordered structure of the phospholipid bilayer, leading to increased permeability.[2] This can be observed through the leakage of intracellular components, such as ATP and other small molecules, into the extracellular environment.[2]

-

Disruption of Membrane Potential: The bacterial cell membrane maintains a critical electrochemical gradient (proton motive force) that drives essential processes like ATP synthesis and nutrient transport. By increasing ion permeability, the compound can dissipate this gradient, leading to metabolic collapse.[6]

-

Inhibition of Key Cellular Processes: The ultimate consequence of membrane damage is the inhibition of vital functions. Studies on 7-methoxycoumarin have shown it can significantly suppress biofilm formation, a critical virulence factor for many pathogenic bacteria.[4][5][6] Furthermore, damage to the membrane can lead to the inhibition of enzymes located within or associated with the membrane, and can even trigger cell lysis.[4][5]

This mechanism, targeting the fundamental structure of the bacterial cell envelope, makes it a promising area of investigation, particularly in the context of growing antimicrobial resistance.

Caption: Proposed mechanism of action for 5,6,7,8-tetramethoxycoumarin.

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

To ensure the generation of reliable and reproducible data, it is imperative to follow standardized protocols. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a global authority on antimicrobial susceptibility testing.[7]

Part 1: Preparation of 5,6,7,8-Tetramethoxycoumarin Stock Solution

The solubility of a test compound is a critical first step in any biological assay. Coumarin derivatives generally exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[8]

-

Objective: To prepare a high-concentration, sterile stock solution of the test compound for serial dilution.

-

Materials:

-

5,6,7,8-Tetramethoxycoumarin powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Weighing: Accurately weigh a precise amount of 5,6,7,8-tetramethoxycoumarin powder in a sterile microcentrifuge tube. For example, weigh 10 mg.

-

Solvent Addition: Add a calculated volume of sterile DMSO to achieve a desired high concentration (e.g., 10 mg/mL or 20 mg/mL). The use of DMSO is recommended for its strong solubilizing power.[9]

-

Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.[8]

-

Sterilization (Optional but Recommended): If the initial materials were not sterile, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

-

-

Causality Insight: A high-concentration stock solution is essential for minimizing the final concentration of the solvent (DMSO) in the assay, as high levels of DMSO can be toxic to microorganisms and interfere with the results.

Part 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the MIC of an antimicrobial agent.[7] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.

-

Objective: To determine the lowest concentration of 5,6,7,8-tetramethoxycoumarin that inhibits the growth of specific bacterial or fungal strains.

-

Materials:

-

Sterile 96-well microtiter plates

-

Test microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Compound stock solution (from Part 1)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Multichannel pipette

-

-

Protocol:

-

Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7] c. Dilute this adjusted suspension in the appropriate sterile broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock to start the series) to the first column of wells. This creates a 1:2 dilution. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. d. This leaves Column 11 as a growth control (broth and inoculum only) and Column 12 as a sterility control (broth only).

-

Inoculation: a. Add 100 µL of the prepared bacterial/fungal inoculum (from step 1c) to wells in Columns 1 through 11. Do not add inoculum to Column 12. b. The final volume in each well will be 200 µL.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

Reading the Results: a. The MIC is the lowest concentration of 5,6,7,8-tetramethoxycoumarin at which there is no visible growth (i.e., the well is clear). The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.

-

-

Self-Validation System: The inclusion of a positive control antibiotic with a known MIC range for the test strains validates the assay's accuracy. The growth and sterility controls confirm the viability of the inoculum and the sterility of the medium, respectively.

Part 3: Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It is particularly useful for observing the spectrum of activity against a panel of different microorganisms.

-

Objective: To assess the susceptibility of various microorganisms to 5,6,7,8-tetramethoxycoumarin and measure the resulting zone of inhibition.

-

Materials:

-

Sterile Petri dishes (100 mm)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile blank paper disks (6 mm diameter)

-

Compound stock solution (from Part 1)

-

Test microorganism strains

-

Sterile cotton swabs

-

-

Protocol:

-

Plate Inoculation: a. Using a sterile cotton swab, dip it into the 0.5 McFarland adjusted inoculum suspension. b. Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.

-

Disk Preparation and Application: a. Aseptically apply a precise volume (e.g., 10-20 µL) of the 5,6,7,8-tetramethoxycoumarin solution (at a known concentration) onto a sterile blank paper disk. b. Allow the solvent (DMSO) to evaporate completely in a sterile environment. c. Place the impregnated disk onto the center of the inoculated agar plate. d. A disk impregnated with only DMSO should be used as a negative control. A commercial antibiotic disk can serve as a positive control.

-

Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement: a. Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

-

-

Expert Insight: The size of the inhibition zone is influenced by the compound's concentration, its diffusion rate through the agar, and the microorganism's sensitivity. While not a direct measure of MIC, larger zones generally indicate greater susceptibility.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Data Presentation and Interpretation

To facilitate comparative analysis, all quantitative data should be summarized in a clear, structured format. The following table provides a template for presenting MIC data for 5,6,7,8-tetramethoxycoumarin against a panel of representative microorganisms, benchmarked against standard antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 5,6,7,8-Tetramethoxycoumarin and Standard Antibiotics (µg/mL)

| Bacterial Strain | Gram Stain | 5,6,7,8-Tetramethoxycoumarin | Ciprofloxacin | Vancomycin |

| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Data to be determined | 0.25 - 1.0 | 0.5 - 2.0 |

| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | Data to be determined | 0.25 - 2.0 | 1.0 - 4.0 |

| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Data to be determined | ≤0.008 - 0.125 | >128 |

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Data to be determined | 0.25 - 1.0 | >128 |

| Fungal Strain | 5,6,7,8-Tetramethoxycoumarin | Fluconazole | ||

| Candida albicans (e.g., ATCC 90028) | Fungus | Data to be determined | 0.25 - 2.0 |

Note: MIC ranges for standard antibiotics are representative and should be confirmed with CLSI documentation for the specific QC strains used.

Interpretation: For natural products, MIC values are generally considered significant if they are below 100 µg/mL, while values between 100 and 1000 µg/mL may indicate moderate activity. Comparing the determined MIC of 5,6,7,8-tetramethoxycoumarin to that of established antibiotics like Ciprofloxacin and Vancomycin provides a crucial benchmark for its potency and potential for further development.

References

-

Lee, D., et al. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. Journal of Food Protection, 80(11), 1901-1909. Available at: [Link]

-

Han, S., et al. (2021). Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum. Frontiers in Microbiology, 12, 697911. Available at: [Link]

-

Han, S., et al. (2021). Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum. PMC, PMC8377673. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Han, S., et al. (2021). Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum. PubMed, 34421853. Available at: [Link]

-

Kadhim, W. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Suleiman, M. M. (2021). Pharmacological properties and radical scavenging potential of 5-hydroxy-4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin). University of Pretoria. Available at: [Link]

-

Zhang, Y., et al. (2021). The Antibacterial Properties of 4, 8, 4′, 8′-Tetramethoxy (1,1′-biphenanthrene) -2,7,2′,7′-Tetrol from Fibrous Roots of Bletilla striata. PMC, PMC7998393. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives. PubMed, 22258285. Available at: [Link]

-

PubChem (n.d.). 5,6,7,8-Tetramethoxycoumarin. PubChem. Available at: [Link]

-

Singh, S., et al. (2023). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC, PMC10298595. Available at: [Link]

-

Gaylord Chemical (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

-

IDEXX (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

- Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI.

-

Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]

-

Sahakyan, N., et al. (2024). Influence of menthol on membrane-associated properties of tetracycline-resistant Escherichia coli. AIMS Press. Available at: [Link]

-

Gershon, H., & Parmegiani, R. (1972). Antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols. PubMed, 4624482. Available at: [Link]

-

Wang, Y., et al. (2023). Coumarin-modified ruthenium complexes by disrupting bacterial membrane to combat Gram-positive bacterial infection. PubMed, 37366367. Available at: [Link]

-

ResearchGate (n.d.). Minimum inhibitory concentration (MIC, µg/mL) of 1-8 against bacterial... ResearchGate. Available at: [Link]

-

Journal of Pharmaceutical and Pharmacological Research (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. JPPRes. Available at: [Link]

-

Than, L. T., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC, PMC11542456. Available at: [Link]

-

Spantig, L., et al. (2024). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC, PMC10881850. Available at: [Link]

-

Al-Warhi, T., et al. (2020). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. springermedizin.de. Available at: [Link]

-

Mohsen, K. A. R., et al. (2023). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC, PMC10298595. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

International Journal of Botany Studies (2022). In vitro study on antioxidant and antibacterial effects of polyphenol rich fraction from flower of Ixora coccinea. International Journal of Botany Studies. Available at: [Link]

-

Andrade-Ponce, D., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PMC, PMC11813959. Available at: [Link]

-

Mehz, B. (n.d.). IN VITRO EVALUATION OF THE ANTIOXIDANT, ANTIBACTERIAL, ANTIBIOFILM, AND CYTOTOXIC ACTIVITY OF MENTHA PIPERITA ESSENTIAL OIL. ResearchGate. Available at: [Link]

-

Al-Qurain, A. A. A., et al. (2023). 2108. In-vitro Activity of Five Novel Anti-Fungal Compounds Against Thirty-Two Strains of Talaromyces marneffei. PMC, PMC10575386. Available at: [Link]

-

Miller, A. L., et al. (2022). Transmembrane peptide effects on bacterial membrane integrity and organization. PMC, PMC9345095. Available at: [Link]

-

Than, L., & Than, M. M. (2022). Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani. PMC, PMC9265882. Available at: [Link]

-

Than, L. T., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC, PMC11542456. Available at: [Link]

-

Spantig, L., et al. (2024). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC, PMC10881850. Available at: [Link]

-

Than, L., & Than, M. M. (2022). Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani. PMC, PMC9265882. Available at: [Link]

-

Al-Warhi, T., et al. (2020). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. springermedizin.de. Available at: [Link]

-

Than, L. T., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC, PMC11542456. Available at: [Link]

-

Spantig, L., et al. (2024). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC, PMC10881850. Available at: [Link]

-

Miller, A. L., et al. (2022). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PMC, PMC9588636. Available at: [Link]

-

Bauer, F. W., & Neff, R. (1998). Permeation of tetracyclines through membranes of liposomes and Escherichia coli. ResearchGate. Available at: [Link]

Sources

- 1. Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 3. Frontiers | Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum [frontiersin.org]

- 4. Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. idexx.dk [idexx.dk]

Application Notes and Protocols for the In Vivo Formulation of 5,6,7,8-Tetramethoxycoumarin

Introduction: Unlocking the Therapeutic Potential of 5,6,7,8-Tetramethoxycoumarin

5,6,7,8-Tetramethoxycoumarin is a polysubstituted coumarin derivative that has garnered interest within the scientific community for its potential pharmacological activities. Coumarins, as a class of compounds, are known for their diverse biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, the progression of promising compounds like 5,6,7,8-tetramethoxycoumarin from in vitro discovery to in vivo validation is often hampered by challenges related to its physicochemical properties, most notably its limited aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5,6,7,8-tetramethoxycoumarin for in vivo studies, with a focus on ensuring scientific integrity, experimental reproducibility, and the generation of reliable preclinical data.

Physicochemical Characterization: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of 5,6,7,8-tetramethoxycoumarin is paramount for the development of a stable and bioavailable formulation. Key parameters to consider are outlined in the table below.

| Property | Value/Information | Source |

| Molecular Formula | C13H14O6 | [3] |

| Molecular Weight | 266.25 g/mol | [3] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.8 | [3] |

| Topological Polar Surface Area | 63.2 Ų | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Solubility | Poor aqueous solubility is anticipated based on its structure and the properties of similar coumarin derivatives.[4] Experimental determination in relevant pharmaceutical solvents is a critical first step. | |

| Stability | The stability of coumarin derivatives can be influenced by pH and the presence of enzymes.[5][6] It is essential to assess the stability of 5,6,7,8-tetramethoxycoumarin in the intended formulation vehicle and under physiological conditions. |

Note: The XLogP3 value suggests a moderate lipophilicity, which often correlates with poor water solubility.

Pre-formulation Studies: A Roadmap to a Successful In Vivo Formulation

Before committing to a specific formulation strategy, a series of pre-formulation studies should be conducted to de-risk the in vivo experiments and ensure the integrity of the data generated.

Workflow for Pre-formulation Assessment

Caption: A logical workflow for pre-formulation studies of 5,6,7,8-tetramethoxycoumarin.

Protocol 1: Solubility Screening

Objective: To determine the solubility of 5,6,7,8-tetramethoxycoumarin in a range of pharmaceutically acceptable solvents and co-solvents.

Materials:

-

5,6,7,8-Tetramethoxycoumarin

-

A selection of solvents (e.g., Water, Saline, Phosphate Buffered Saline (PBS), Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG400), Dimethyl Sulfoxide (DMSO), Solutol® HS 15, Cremophor® EL, Tween® 80)

-

Vials, shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

Method:

-

Add an excess amount of 5,6,7,8-tetramethoxycoumarin to a known volume of each solvent in a vial.

-

Shake the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved compound.

-

Carefully collect the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of 5,6,7,8-tetramethoxycoumarin in the supernatant using a validated analytical method.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of 5,6,7,8-tetramethoxycoumarin with selected excipients to identify any potential interactions or degradation.[7][8]

Materials:

-

5,6,7,8-Tetramethoxycoumarin

-

Selected excipients from the solubility screening

-

Vials, oven, and an analytical method for quantification and impurity profiling.

Method:

-

Prepare binary mixtures of 5,6,7,8-tetramethoxycoumarin and each excipient (e.g., in a 1:1 or 1:5 ratio).

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1-4 weeks).

-

At specified time points, analyze the samples for the appearance of new peaks (degradants) and any change in the concentration of the parent compound using a stability-indicating analytical method.

Formulation Strategies for In Vivo Administration

The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of 5,6,7,8-tetramethoxycoumarin.

Oral Administration

For oral administration, the goal is to enhance the dissolution and absorption of the compound from the gastrointestinal tract.

A co-solvent system is often the simplest approach for solubilizing a poorly water-soluble compound for early-stage in vivo studies.

Protocol 3: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a clear solution of 5,6,7,8-tetramethoxycoumarin for oral administration in rodents.

Materials:

-

5,6,7,8-Tetramethoxycoumarin

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG400)

-

Saline (0.9% NaCl)

-

Sterile vials and syringes

Method:

-

Weigh the required amount of 5,6,7,8-tetramethoxycoumarin.

-

Dissolve the compound in a minimal amount of DMSO.

-

Add PEG400 to the solution and vortex until a clear solution is obtained.

-

Slowly add saline to the organic solution while vortexing to avoid precipitation. A common ratio is 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

-

Visually inspect the final formulation for any signs of precipitation.

If a suitable co-solvent system cannot be achieved at the desired concentration, a suspension may be a viable alternative.

Protocol 4: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of 5,6,7,8-tetramethoxycoumarin for oral administration.

Materials:

-

5,6,7,8-Tetramethoxycoumarin (micronized, if possible)

-

Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in water)

-

Wetting agent (e.g., 0.1% w/v Tween® 80)

-

Mortar and pestle or homogenizer

-

Sterile vials

Method:

-

Weigh the required amount of 5,6,7,8-tetramethoxycoumarin.

-

In a mortar, add a small amount of the wetting agent to the powder and triturate to form a smooth paste.

-

Gradually add the suspending vehicle to the paste with continuous trituration until a uniform suspension is formed.

-

Alternatively, the components can be combined in a vial and homogenized.

-

The suspension should be continuously stirred or vortexed before and during administration to ensure dose uniformity.

Intravenous Administration

For intravenous administration, the formulation must be a clear, sterile, and isotonic solution to prevent embolism and ensure safety.

Protocol 5: Preparation of a Solubilized Formulation for Intravenous Injection

Objective: To prepare a sterile, clear solution of 5,6,7,8-tetramethoxycoumarin for intravenous administration in rodents.

Materials:

-

5,6,7,8-Tetramethoxycoumarin

-

Solubilizing agent (e.g., Solutol® HS 15 or a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD))

-

Sterile water for injection or saline

-

Sterile vials, syringes, and a 0.22 µm sterile filter

Method (using HP-β-CD):

-

Prepare a solution of HP-β-CD in sterile water for injection (e.g., 20-40% w/v).

-

Add the weighed amount of 5,6,7,8-tetramethoxycoumarin to the HP-β-CD solution.

-

Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.

-

Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a sterile vial.